Bienvenue dans la boutique en ligne BenchChem!

Anhydrolevuglandin E2

Prostanoid receptor pharmacology Competitive binding assay Uterine EP receptor

Anhydrolevuglandin E2 (AnLGE2; CAS 121843-91-2) is a dehydrated γ-ketoaldehyde prostanoid derived from the spontaneous rearrangement of the prostaglandin endoperoxide PGH₂. With molecular formula C₂₀H₃₀O₄ and monoisotopic mass 334.2144 Da, the compound bears a characteristic (5E,8R,9E,11Z)-8-acetyl-9-formylheptadeca-5,9,11-trienoic acid structure.

Molecular Formula C20H30O4
Molecular Weight 334.4 g/mol
CAS No. 121843-91-2
Cat. No. B038255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnhydrolevuglandin E2
CAS121843-91-2
Synonymsanhydrolevuglandin E2
Molecular FormulaC20H30O4
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCCCCCC=CC=C(C=O)C(CC=CCCCC(=O)O)C(=O)C
InChIInChI=1S/C20H30O4/c1-3-4-5-6-7-10-13-18(16-21)19(17(2)22)14-11-8-9-12-15-20(23)24/h7-8,10-11,13,16,19H,3-6,9,12,14-15H2,1-2H3,(H,23,24)/b10-7-,11-8+,18-13-/t19-/m0/s1
InChIKeyMJHZHXOYFNMTIG-XVEPUDQLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anhydrolevuglandin E2 (CAS 121843-91-2) – Procurement-Grade Definition and Compound Identity


Anhydrolevuglandin E2 (AnLGE2; CAS 121843-91-2) is a dehydrated γ-ketoaldehyde prostanoid derived from the spontaneous rearrangement of the prostaglandin endoperoxide PGH₂ [1]. With molecular formula C₂₀H₃₀O₄ and monoisotopic mass 334.2144 Da, the compound bears a characteristic (5E,8R,9E,11Z)-8-acetyl-9-formylheptadeca-5,9,11-trienoic acid structure . Biologically, it acts as a competitive ligand at the prostaglandin E₂ (PGE₂) receptor, inhibiting PGE₂-mediated uterotonic activity at sub-stoichiometric ratios, and is a key intermediate in protein-crosslinking cascades initiated by lipid peroxidation [2].

Why PGE₂, LGE₂, or AnLGD₂ Cannot Substitute for Anhydrolevuglandin E2 in Targeted Investigations


AnLGE2 occupies a unique functional niche that is not filled by its parent molecule levuglandin E₂ (LGE₂), its dehydration-competing isomer Δ⁹-LGE₂, or its D-series congener anhydrolevuglandin D₂ (AnLGD₂). Whereas PGE₂ is the endogenous agonist at the EP receptor, AnLGE2 acts as a competitive antagonist at the same binding site, enabling pharmacological dissection of EP-mediated signaling without confounding agonism [1]. AnLGD₂, despite sharing the anhydrolevuglandin scaffold, exhibits a mutually exclusive prostanoid-inhibition profile – it blocks PGF₂α and PGD₂ but not PGE₂ – rendering it unsuitable for PGE₂-pathway studies [2]. LGE₂ itself spontaneously converts to AnLGE₂ in aqueous solution at physiological temperature, meaning that experiments requiring the stable dehydrated form cannot be executed with LGE₂ unless solution conditions are rigorously controlled [3].

Quantitative Differentiation of Anhydrolevuglandin E2 from Its Closest Analogs – Evidence for Scientific Procurement


Competitive Displacement of ³H-PGE₂ from Rat Uterine EP Receptors by AnLGE2

AnLGE2 directly competes with PGE₂ for the same binding site on rat uterine membrane EP receptors. In radioligand displacement experiments, AnLGE2 inhibited the binding of ³H-PGE₂ in a dose-related fashion; reciprocally, PGE₂ inhibited the binding of ³H-AnLGE₂ in a dose-related fashion, confirming a shared, saturable receptor site [1]. This competitive binding profile distinguishes AnLGE2 from the endogenous agonist PGE₂, which activates rather than blocks EP signaling, and from AnLGD₂, which does not bind the PGE₂ receptor [2].

Prostanoid receptor pharmacology Competitive binding assay Uterine EP receptor

Sub-Stoichiometric Inhibition of PGE₂-Induced Uterine Contraction with 10-Fold Selectivity Over PGD₂

In paired ex vivo rat uterine horn contractility experiments, AnLGE2 inhibited the uterotonic activity of PGE₂ at a concentration ratio of 0.1:1 (AnLGE₂:PGE₂), whereas inhibition of PGD₂ required a 1:1 ratio, representing a 10-fold selectivity window. AnLGE2 produced no detectable inhibition of PGF₂α-induced contractions at any concentration tested [1]. This graded selectivity – PGE₂ ≫ PGD₂ ≫ PGF₂α (inactive) – is not replicated by AnLGD₂, which instead inhibits PGF₂α and PGD₂ at a 0.05:1 ratio but is completely inactive against PGE₂ [2].

Uterotonic assay Prostanoid selectivity Ex vivo pharmacology

pH-Controlled Dehydration of LGE₂ to AnLGE₂: Quantitative Product Distribution and Stability Window

In aqueous solution at 37 °C, the β,γ-unsaturated δ-hydroxy aldehyde moiety of levuglandin E₂ (LGE₂) undergoes competing dehydration to AnLGE₂ and allylic prototropic rearrangement to Δ⁹-LGE₂. The dehydration pathway is not catalyzed by acid over the pH range 2.8–8.0; LGE₂ exhibits maximum stability at pH 3–4 [1]. Product distribution can be synthetically manipulated by adjusting phosphate buffer concentration, exploiting the bifunctional H₂PO₄⁻ catalysis of the allylic isomerization path [2]. This pH-dependent partition means that AnLGE₂, once isolated, remains structurally distinct from LGE₂ and from the isomeric Δ⁹-LGE₂ only when stored under anhydrous or carefully pH-controlled conditions.

Chemical stability Dehydration kinetics Pre-formulation analysis

Protein Crosslinking Potency: LGE₂/AnLGE₂ Exceeds All Other Cyclooxygenase and Lipoxygenase Metabolites by Orders of Magnitude

In an ovalbumin crosslinking model (pH 6–7, 37 °C), the LGE₂/AnLGE₂ system was at least two orders of magnitude more effective at inducing intermolecular protein oligomerization than malondialdehyde (MDA) or 4-hydroxy-2-nonenal (4-HNE), and orders of magnitude more effective than any other arachidonic acid metabolite tested, including PGE₂, PGD₂, PGA₂, PGB₂, and PGF₂α [1]. Crosslinking is driven by the γ-ketoaldehyde function retained in AnLGE₂, which reacts rapidly with protein lysyl ε-amino groups to form Schiff base adducts that dehydrate to stable anhydrolevuglandin-protein conjugates [2].

Protein adduction Oxidative injury biomarker Crosslinking efficacy

LC-MS/MS Definitive Detection: Lysyl-Anhydrolevuglandin Schiff Base Adducts as the Predominant Reaction Products with Primary Amines

When synthetic LGE₂ or PGH₂-derived levuglandins react with lysine, LC/electrospray mass spectrometry reveals that the reaction predominantly produces lysyl-levuglandin Schiff base adducts, which spontaneously dehydrate to lysyl-anhydrolevuglandin Schiff base adducts. These anhydro adducts were structurally confirmed by sodium cyanide trapping, sodium borohydride reduction, methoxylamine derivatization, and collision-induced dissociation (CID) tandem mass spectrometry [1]. For direct detection of AnLGE₂, multiple reaction monitoring (MRM) transitions at m/z 343→127 and m/z 343→183 have been reported for LC-MS/MS analysis .

LC-MS/MS characterization Protein adduct detection Bioanalytical method

High-Value Application Scenarios for Anhydrolevuglandin E2 Based on Quantitative Differentiation Evidence


Pharmacological Dissection of EP Receptor Signaling Using a Selective Competitive Antagonist

AnLGE₂ enables researchers to block PGE₂-mediated signaling at the EP receptor without introducing confounding agonism. The demonstrated dose-dependent, reciprocal competitive binding against ³H-PGE₂ in rat uterine membranes [1], coupled with its 10-fold selectivity window for PGE₂ over PGD₂ in ex vivo contractility assays [2], makes AnLGE₂ the compound of choice for studies seeking to isolate EP-receptor contributions in mixed prostanoid environments. PGE₂ cannot substitute because it activates the receptor; AnLGD₂ cannot substitute because it is inactive at the EP receptor.

Reference Standard for Oxidative-Stress Biomarker Development and Protein-Adduct Quantification

The unique ≥100-fold crosslinking potency of the LGE₂/AnLGE₂ system relative to MDA, 4-HNE, and all other COX/LOX metabolites [1] positions AnLGE₂ as the essential reference standard for developing and validating quantitative assays for levuglandin-derived protein adducts. Its well-characterized LC-MS/MS MRM transitions and the defined chemistry of lysyl-anhydrolevuglandin Schiff base adduct formation [2] provide a robust analytical foundation for biomarker studies in cardiovascular, neurodegenerative, and inflammatory diseases.

Endogenous PGE₂ Antagonist in Reproductive Physiology Research

Physiological evidence indicates that AnLGE₂-like activity is a normal constituent of the rat uterus, increasing during metestrus (Stage 3 of the estrous cycle) and correlating with decreased uterine responsiveness to PGE₂ [1]. Researchers investigating the endogenous modulation of uterine contractility or estrous-cycle-dependent changes in prostanoid sensitivity require authentic AnLGE₂ to calibrate bioassay systems and to distinguish endogenous AnLGE₂-like activity from other prostanoid modulators.

Chemical Stability Studies and Synthetic Process Development for Anhydrolevuglandins

The well-defined pH-dependent decomposition kinetics of LGE₂ – with maximal stability at pH 3–4, non-acid-catalyzed dehydration, and H₂PO₄⁻-catalyzed allylic rearrangement competing to yield Δ⁹-LGE₂ [1] – make AnLGE₂ a critical reference material for analytical laboratories developing stability-indicating methods, forced-degradation studies, or synthetic routes to anhydrolevuglandin analogs. These quantitative stability parameters are unique to the LGE₂/AnLGE₂ system and do not apply to AnLGD₂.

Quote Request

Request a Quote for Anhydrolevuglandin E2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.